molecular formula C8H6ClN3 B1293859 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- CAS No. 23195-59-7

1H-1,2,4-Triazole, 3-(4-chlorophenyl)-

Cat. No.: B1293859
CAS No.: 23195-59-7
M. Wt: 179.6 g/mol
InChI Key: HWGUIDNOUFWKEA-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 3-(4-chlorophenyl)- is a useful research compound. Its molecular formula is C8H6ClN3 and its molecular weight is 179.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,2,4-Triazole, 3-(4-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-chlorophenyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGUIDNOUFWKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073442
Record name 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23195-59-7
Record name 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023195597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the benzene and triazole rings in 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione?

A1: The benzene ring in this compound shows conformational disorder, adopting two different orientations relative to the triazole ring. These orientations result in dihedral angles of 24.7° and 9.9° between the two ring systems [].

Q2: What types of intermolecular interactions are present in the crystal structure of 4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione?

A2: The crystal structure is stabilized by a network of hydrogen bonds. N—H⋯N and N—H⋯S hydrogen bonds link the molecules into sheets along the (001) plane. Additionally, weak C—H⋯N hydrogen bonds and aromatic π–π stacking interactions contribute to the overall stability of the crystal lattice [].

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